5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one
Overview
Description
5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one is a chemical compound with the molecular formula C12H10O2 . It is also known by other names such as 5,6-Dihydrobenzo[de]isochromen-1(4H)-one .
Molecular Structure Analysis
The molecular structure of 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one is available as a 2D Mol file . The molecular weight of this compound is 186.21 g/mol.Physical And Chemical Properties Analysis
The physical and chemical properties of 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one include its molecular formula (C12H10O2), molecular weight (186.21 g/mol), and its structure . Additional properties like melting point, boiling point, and density are not specified in the available resources.Scientific Research Applications
Synthesis of Derivatives : Efficient methods have been developed for synthesizing derivatives of 1H-Naphtho[2,1-b]pyrans and 4H-1-Benzopyrans under solvent-free conditions, which are important for various chemical applications (Shekhar et al., 2012).
Photochromic Materials : The compound has been used in the creation of chiroptical binaphthopyran switches, showing amplified circular dichroism (CD) response in a polystyrene film, indicating potential applications in optical materials (Kicková et al., 2010).
Pharmaceutical Applications : Research has explored the synthesis and pharmacological activities of N,N-disubstituted 1-amino-2-phenyl-3H,12H-naphtho[1,2-b]pyrano[2,3-d]pyran-3-ones, which showed antiarrhythmic and analgesic activities, indicating potential pharmaceutical applications (Longobardi et al., 1996).
Fluorescence Reagents : It has been used to develop new fluorescence reagents for compounds containing amino groups, enhancing analytical chemistry techniques (Khalaf & Rimpler, 1977).
Total Synthesis of Natural Products : The compound plays a role in the one-pot preparation of 1H-naphtho[2,3-c]pyran-5,10-diones and its application to the concise total synthesis of natural products like eleutherin (Kobayashi et al., 1998).
Catalysis and Chemical Reactions : Research includes the synthesis of naphtho[1,8-bc]pyran derivatives through rhodium-catalyzed oxidative coupling, demonstrating the compound's relevance in catalytic processes (Mochida et al., 2010).
Bioactivity and Biosynthesis : A review on naphthopyranones, including the 1H-naphtho[2,3-c]pyran-1-one structure, discusses their isolation, bioactivity, biosynthesis, and synthetic methods, indicating their importance in natural product chemistry (Donner, 2015).
Sensor Development : The compound has been used in the design and synthesis of fluorescent sensors for the detection of Ni2+ ions and live cell imaging, showcasing its potential in sensor technology and biological applications (Khan et al., 2018).
properties
IUPAC Name |
3-oxatricyclo[7.3.1.05,13]trideca-1(12),4,9(13),10-tetraen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2/c13-12-10-6-2-4-8-3-1-5-9(7-14-12)11(8)10/h2,4,6-7H,1,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSGWXYJMKXOHSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=COC(=O)C3=CC=C2)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80461892 | |
Record name | 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one | |
CAS RN |
14935-18-3 | |
Record name | 5,6-Dihydro-1H,4H-naphtho[1,8-cd]pyran-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80461892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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